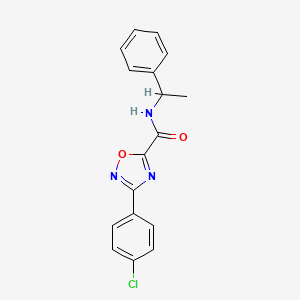

3-(4-氯苯基)-N-(1-苯乙基)-1,2,4-恶二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan can lead to intermediates like 5-phenyl-1,2,4-oxadiazole-3-carboxamide, highlighting the complex pathways involved in creating such compounds (Viterbo, Calvino, & Serafino, 1980).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which significantly influences the compound's properties and reactivity. The crystal and molecular structure of similar compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined through single-crystal X-ray analysis, revealing intricate details about their structural configurations (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-oxadiazole derivatives includes various transformations and interactions with other chemical entities. These compounds can undergo reactions such as cyclization, substitution, and addition, depending on the functional groups present and the reaction conditions. The synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives showcases the diverse chemical reactions these compounds can partake in, including three-component reactions that proceed smoothly under mild conditions without any side reactions (Shajari, Kazemizadeh, & Ramazani, 2015).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. For example, the crystal structure analysis of compounds like 5-phenyl-1,2,4-oxadiazole-3-carboxamide provides insights into their stability, packing, and potential intermolecular interactions (Viterbo, Calvino, & Serafino, 1980).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives are defined by their functional groups and molecular structure. These properties influence their reactivity, acidity, basicity, and potential to participate in various chemical reactions. The diverse chemical behavior of these compounds is exemplified by their ability to form various derivatives and engage in complex reactions, as seen in the synthesis of 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives (Shajari, Kazemizadeh, & Ramazani, 2015).

科学研究应用

抗菌活性

1,3,4-恶二唑类是一类化合物,其中3-(4-氯苯基)-N-(1-苯乙基)-1,2,4-恶二唑-5-甲酰胺属于该类,其关键应用之一是在抗菌研究领域。研究表明,1,3,4-恶二唑的某些衍生物对革兰氏阳性和革兰氏阴性生物均表现出显着的抗菌特性。这表明其作为抗菌剂的开发潜力 (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982)。

抗癌潜力

研究还表明,1,3,4-恶二唑的衍生物(包括与3-(4-氯苯基)-N-(1-苯乙基)-1,2,4-恶二唑-5-甲酰胺在结构上相关的化合物)在癌症治疗中具有潜在应用。该类中的一些化合物对乳腺癌、肺癌、结肠癌和卵巢癌等各种癌细胞系表现出中等到优异的抗癌活性。这表明它们作为抗癌剂的潜在用途 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

材料科学应用

在材料科学领域,1,3,4-恶二唑已被用于合成具有独特性能的新型聚合物。例如,已经合成了含有1,3,4-恶二唑环的二胺单体,并用于制备聚酰胺和聚(酰胺-酰亚胺)。这些聚合物表现出高的热稳定性、成膜能力、在有机溶剂中的良好溶解性以及值得注意的光学特性,包括在蓝色区域的荧光 (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015)。

未来方向

The study of oxadiazole derivatives is a promising area of research due to their potential biological activities. Future research could focus on synthesizing and characterizing new oxadiazole derivatives, studying their biological activities, and exploring their potential applications in medicine and other fields .

属性

IUPAC Name |

3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-11(12-5-3-2-4-6-12)19-16(22)17-20-15(21-23-17)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTJUCZCWMSXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)

![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)